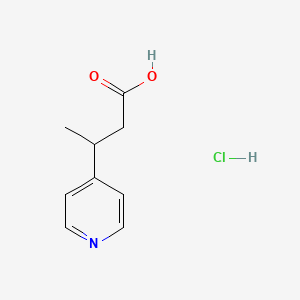
3,4-Dicyclopropylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dicyclopropylazetidin-2-one: is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It belongs to the class of azetidinones, which are four-membered lactams. The compound is characterized by the presence of two cyclopropyl groups attached to the azetidinone ring, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dicyclopropylazetidin-2-one can be achieved through various methods. . This reaction is typically carried out in the presence of diethyl chlorophosphate as a catalyst, which facilitates the formation of the azetidinone ring under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times .
化学反应分析
Types of Reactions: 3,4-Dicyclopropylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted azetidinones, amines, and oxo derivatives, depending on the specific reagents and conditions used .
科学研究应用
Chemistry: 3,4-Dicyclopropylazetidin-2-one is used as a building block in organic synthesis. Its strained ring structure makes it a valuable intermediate for the synthesis of complex molecules .
Biology: In biological research, azetidinones are studied for their potential as enzyme inhibitors and as scaffolds for drug development .
Medicine: The compound’s unique structure has been explored for the development of new pharmaceuticals, particularly in the design of beta-lactam antibiotics .
Industry: In the industrial sector, this compound is used in the production of polymers and as a precursor for the synthesis of specialty chemicals .
作用机制
The mechanism of action of 3,4-Dicyclopropylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s strained ring structure allows it to form covalent bonds with active sites of enzymes, inhibiting their activity. This mechanism is similar to that of beta-lactam antibiotics, which target bacterial cell wall synthesis .
相似化合物的比较
Azetidine: A four-membered nitrogen-containing ring similar to azetidinone but without the carbonyl group.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Beta-lactam: A class of antibiotics that includes penicillins and cephalosporins, characterized by a four-membered lactam ring.
Uniqueness: 3,4-Dicyclopropylazetidin-2-one is unique due to the presence of two cyclopropyl groups, which impart additional ring strain and reactivity compared to other azetidinones. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
属性
IUPAC Name |
3,4-dicyclopropylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-9-7(5-1-2-5)8(10-9)6-3-4-6/h5-8H,1-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBDDWCJEZDEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(NC2=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2552753.png)
![2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2552754.png)


![3-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2552758.png)

![7-((4-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2552762.png)

![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2552765.png)

![Ethyl 2-(4-(5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamido)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2552769.png)
![3-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2552770.png)
![2-Chloro-N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2552771.png)

